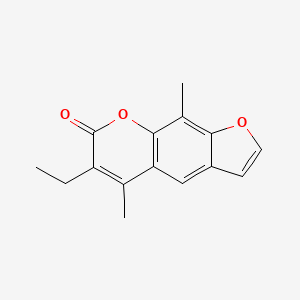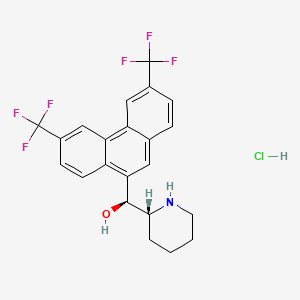
3,6-Bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a compound known for its significant therapeutic potential, particularly in the field of antimalarial drugs. It belongs to the quassinoid class of drugs and is characterized by a high therapeutic index and low toxicity profile . This compound inhibits the growth of malaria parasites, making it a valuable asset in the fight against malaria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps, including the formation of the phenanthrene core, introduction of trifluoromethyl groups, and subsequent attachment of the piperidin-2-ylmethanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The process might include steps such as crystallization, filtration, and purification to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also explored for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves the inhibition of key enzymes and pathways in malaria parasites. It targets specific molecular pathways that are essential for the survival and replication of the parasites, thereby preventing their growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Piperidinemethanol, a-[3,6-bis(trifluoromethyl)-9-phenanthrenyl]-
- 9-Phenanthrenemethanol, a-[2-(dibutylamino)ethyl]-3,6-bis(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride stands out due to its high therapeutic index and low toxicity profile. Its unique structure allows for effective inhibition of malaria parasites, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
35318-40-2 |
|---|---|
Fórmula molecular |
C22H20ClF6NO |
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H19F6NO.ClH/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13;/h4-7,9-11,19-20,29-30H,1-3,8H2;1H/t19-,20+;/m1./s1 |
Clave InChI |
HKAMJBJQZVUJFZ-FDOHDBATSA-N |
SMILES isomérico |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
SMILES canónico |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


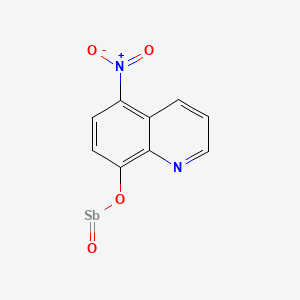
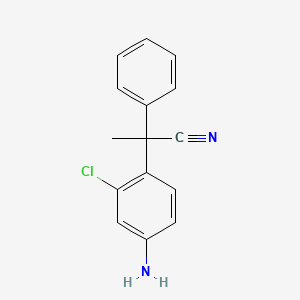
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
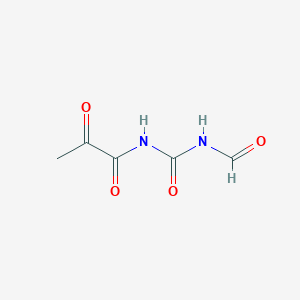
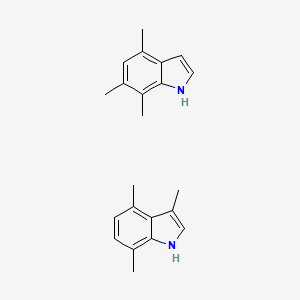
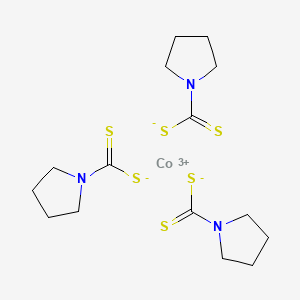

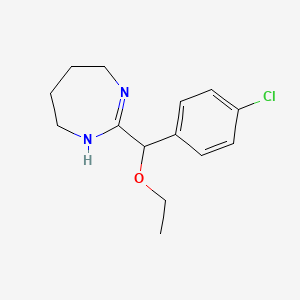
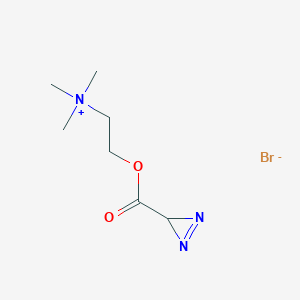
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)

